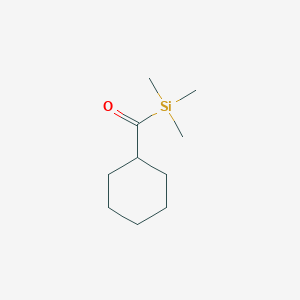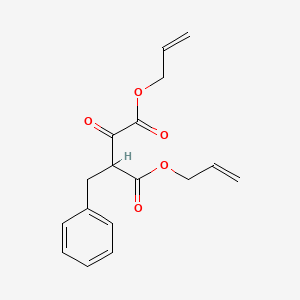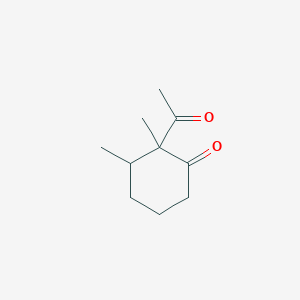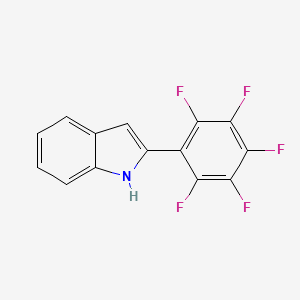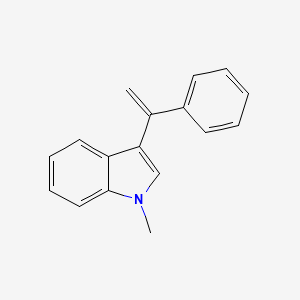
1H-Indole, 1-methyl-3-(1-phenylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-methyl-3-(1-phenylethenyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmacological activities, making them important in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1H-Indole, 1-methyl-3-(1-phenylethenyl)- can be achieved through various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . This method is known for its high yield and efficiency. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase the yield and purity of the compound .
Análisis De Reacciones Químicas
1H-Indole, 1-methyl-3-(1-phenylethenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can produce tricyclic indoles with high yields .
Aplicaciones Científicas De Investigación
1H-Indole, 1-methyl-3-(1-phenylethenyl)- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These compounds are also used in the development of new drugs and therapeutic agents . In the industry, indole derivatives are used in the production of dyes, pigments, and other chemical products .
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-methyl-3-(1-phenylethenyl)- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, they can inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to their therapeutic effects .
Comparación Con Compuestos Similares
1H-Indole, 1-methyl-3-(1-phenylethenyl)- can be compared with other similar compounds such as 1-methylindole and 1-methyl-3-phenyl-1H-indole . These compounds share similar structures and properties but may differ in their specific biological activities and applications. The uniqueness of 1H-Indole, 1-methyl-3-(1-phenylethenyl)- lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Propiedades
Número CAS |
112122-42-6 |
|---|---|
Fórmula molecular |
C17H15N |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-methyl-3-(1-phenylethenyl)indole |
InChI |
InChI=1S/C17H15N/c1-13(14-8-4-3-5-9-14)16-12-18(2)17-11-7-6-10-15(16)17/h3-12H,1H2,2H3 |
Clave InChI |
HYMCAIMQJFZAOW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C(=C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


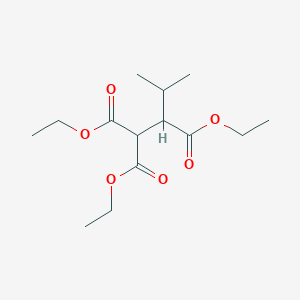
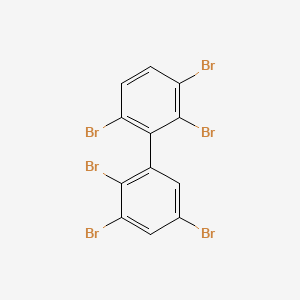
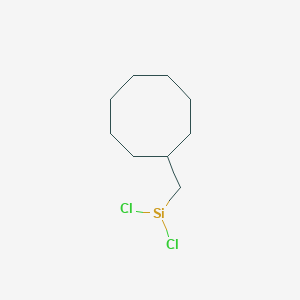
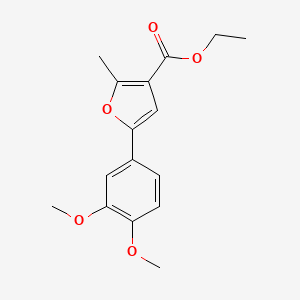
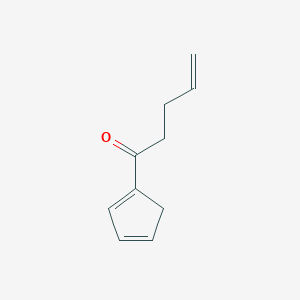
![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
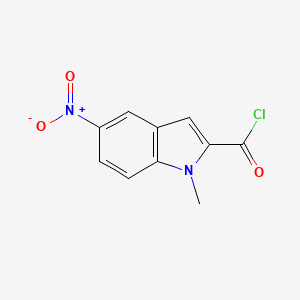
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
